molecular formula C13H20OS B7972164 4-n-Hexylthiobenzyl alcohol

4-n-Hexylthiobenzyl alcohol

Cat. No.: B7972164
M. Wt: 224.36 g/mol
InChI Key: YXNTZMMURCNLTB-UHFFFAOYSA-N
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Description

4-n-Hexylthiobenzyl alcohol: is an organic compound characterized by the presence of a benzyl alcohol group substituted with a hexylthio group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-n-Hexylthiobenzyl alcohol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chlorobenzyl alcohol with hexanethiol. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of the chlorine atom with the hexylthio group.

Reaction Scheme: [ \text{4-chlorobenzyl alcohol} + \text{hexanethiol} \xrightarrow{\text{NaOH}} \text{this compound} + \text{NaCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-n-Hexylthiobenzyl alcohol: undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding thiol or hydrocarbon.

    Substitution: The hexylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-n-Hexylthiobenzaldehyde or 4-n-Hexylthiobenzoic acid.

    Reduction: 4-n-Hexylthiobenzyl thiol or 4-n-Hexylbenzyl alcohol.

    Substitution: Various substituted benzyl alcohols depending on the nucleophile used.

Scientific Research Applications

4-n-Hexylthiobenzyl alcohol: has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways involving thiol groups.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-n-Hexylthiobenzyl alcohol involves its interaction with molecular targets such as enzymes and proteins. The hexylthio group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biological pathways and processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

4-n-Hexylthiobenzyl alcohol: can be compared with other similar compounds, such as:

    4-n-Hexylbenzyl alcohol: Lacks the thiol group, resulting in different chemical reactivity and biological activity.

    4-n-Hexylthiophenol: Contains a thiol group but lacks the benzyl alcohol moiety, leading to different applications and properties.

    4-n-Hexylbenzoic acid: An oxidized form of the alcohol, with distinct chemical and biological properties.

The uniqueness of This compound

Properties

IUPAC Name

(4-hexylsulfanylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20OS/c1-2-3-4-5-10-15-13-8-6-12(11-14)7-9-13/h6-9,14H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNTZMMURCNLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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